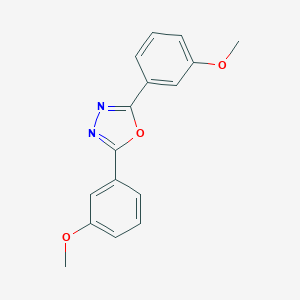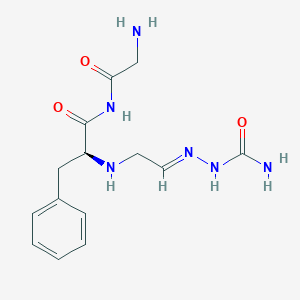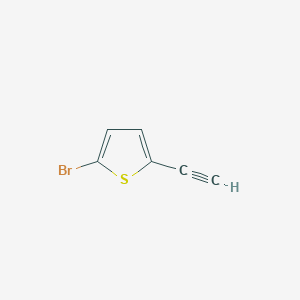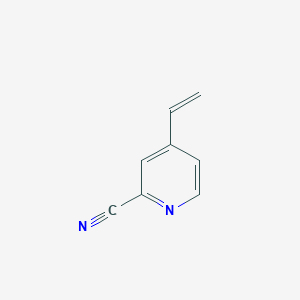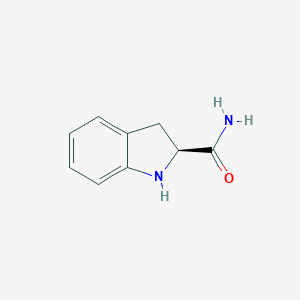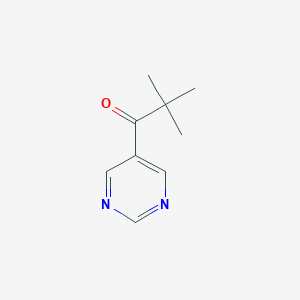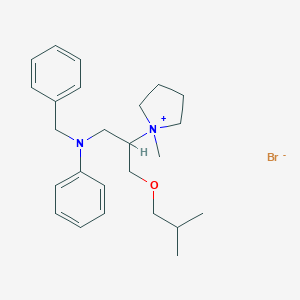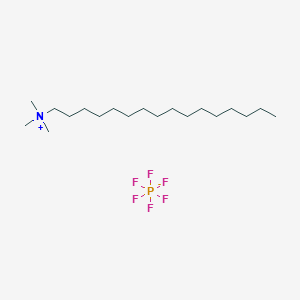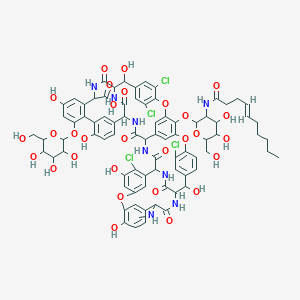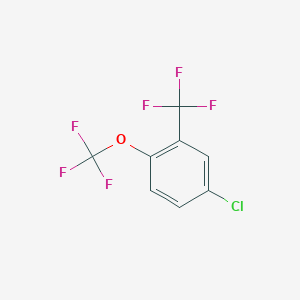
4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid, also known as FMeChA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMeChA is a derivative of chroman, which is a heterocyclic organic compound. The chemical structure of FMeChA consists of a chroman ring with an amino group, a carboxylic acid group, and a fluorine atom attached to it.
Wirkmechanismus
The mechanism of action of 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid is not well understood, but it is believed to inhibit the activity of enzymes and receptors involved in various biological processes. 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of the HIV-1 integrase enzyme, which is essential for the replication of the HIV virus. The exact mechanism of action of 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid in inhibiting these enzymes is still under investigation.
Biochemische Und Physiologische Effekte
4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid inhibits the growth of cancer cells, viruses, and bacteria. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In vivo studies have shown that 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for various applications. It is also stable under various conditions, making it suitable for long-term storage and transport. However, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not well understood, making it challenging to optimize its use in various applications.
Zukünftige Richtungen
Several future directions for 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid research can be identified. Firstly, the mechanism of action of 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid needs to be further investigated to optimize its use in various applications. Secondly, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid can be further modified to improve its efficacy and reduce its toxicity. Thirdly, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid can be used as a building block for the synthesis of various materials with unique properties. Finally, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid can be investigated for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid is a promising compound with potential applications in various fields. Its easy synthesis and purification, stability, and unique chemical structure make it suitable for various applications. Further research is needed to optimize its use in various applications and to explore its potential in other fields.
Synthesemethoden
The synthesis of 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid involves the reaction of 4-hydroxy-6-fluoro-2-methylchroman-4-carboxylic acid with thionyl chloride and then with ammonia. The reaction yields 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid as a white crystalline powder with a purity of over 98%. The synthesis of 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has been optimized to produce high yields and purity, making it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has been investigated for its anticancer, antiviral, and antibacterial properties. It has been shown to inhibit the growth of cancer cells and viruses, making it a promising candidate for the development of new drugs. In material science, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has been used as a building block for the synthesis of various polymers and materials with unique properties. In organic synthesis, 4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid has been used as a starting material for the synthesis of various compounds with potential applications in drug discovery.
Eigenschaften
CAS-Nummer |
103197-11-1 |
|---|---|
Produktname |
4-Amino-6-fluoro-2-methylchroman-4-carboxylic acid |
Molekularformel |
C11H12FNO3 |
Molekulargewicht |
225.22 g/mol |
IUPAC-Name |
4-amino-6-fluoro-2-methyl-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C11H12FNO3/c1-6-5-11(13,10(14)15)8-4-7(12)2-3-9(8)16-6/h2-4,6H,5,13H2,1H3,(H,14,15) |
InChI-Schlüssel |
IFJLLYGZXTWBJC-UHFFFAOYSA-N |
SMILES |
CC1CC(C2=C(O1)C=CC(=C2)F)(C(=O)O)N |
Kanonische SMILES |
CC1CC(C2=C(O1)C=CC(=C2)F)(C(=O)O)N |
Synonyme |
4-AMINO-6-FLUORO-2-METHYLCHROMAN-4-CARBOXYLIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



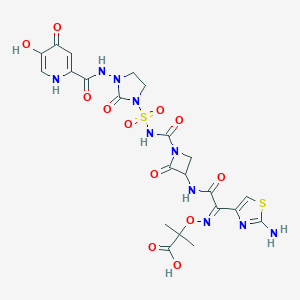
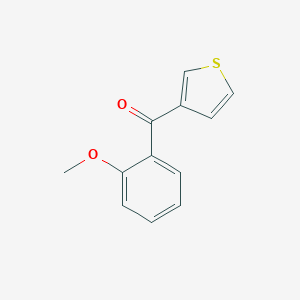
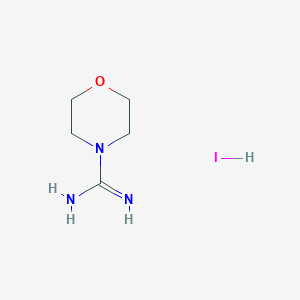
![5-Methylimidazo[5,4-c]pyridine](/img/structure/B12070.png)
